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Compound of Interest

Compound Name: Dibenzo-30-crown-10

Cat. No.: B100617 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Dibenzo-30-crown-10, a significant macrocyclic polyether. Aimed at researchers, scientists,

and professionals in drug development, this document collates and presents nuclear magnetic

resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside

detailed experimental protocols.

Summary of Spectroscopic Data
The structural integrity and purity of Dibenzo-30-crown-10 can be ascertained through a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.95 - 6.85 m 8H Ar-H

4.12 t 8H Ar-O-CH₂

3.92 t 8H O-CH₂-CH₂-O

3.75 - 3.65 m 16H -O-CH₂-CH₂-O-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Assignment

149.1 C-O (Aromatic)

121.5 C-H (Aromatic)

114.2 C-H (Aromatic)

71.1 -O-CH₂-CH₂-O-

69.5 Ar-O-CH₂

69.1 -O-CH₂-CH₂-O-

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3020 Weak C-H stretch (Aromatic)

2925, 2870 Strong C-H stretch (Aliphatic)

1595, 1505 Medium C=C stretch (Aromatic)

1250, 1130 Strong C-O stretch (Aryl-Alkyl Ether)

1060 Strong C-O-C stretch (Aliphatic Ether)

740 Strong
C-H bend (Ortho-disubstituted

Aromatic)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm) Molar Absorptivity (ε) Solvent

275 ~ 4000 Methanol

225 ~ 18000 Methanol

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Dibenzo-30-crown-10 (approximately 10-20 mg for ¹H NMR and 50-100 mg for

¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a

400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are referenced to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at

77.16 ppm) is also used as a reference. Standard acquisition parameters are used, with a

sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid Dibenzo-30-crown-10 is typically obtained using the potassium

bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with

approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the

sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of

4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from

the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of Dibenzo-30-crown-10 is prepared in a UV-grade solvent, such as methanol

or acetonitrile. This stock solution is then diluted to a concentration that gives an absorbance

reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The
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UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over

a wavelength range of approximately 200-400 nm.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of Dibenzo-30-crown-10.
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Experimental workflow for spectroscopic analysis.
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Spectroscopic Data
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Logical flow for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of Dibenzo-30-crown-10: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100617#spectroscopic-data-nmr-ir-uv-vis-for-
dibenzo-30-crown-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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